molecular formula C12H16BN3O2 B1403097 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazolo[1,5-A]pyrazine CAS No. 1331768-81-0

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazolo[1,5-A]pyrazine

カタログ番号: B1403097
CAS番号: 1331768-81-0
分子量: 245.09 g/mol
InChIキー: UBBGUUCZULKRHM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazolo[1,5-A]pyrazine is a useful research compound. Its molecular formula is C12H16BN3O2 and its molecular weight is 245.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazolo[1,5-A]pyrazine is a compound of significant interest in medicinal chemistry due to its structural features that allow for diverse biological activities. The incorporation of the dioxaborolane moiety is particularly notable for enhancing the compound's interaction with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C12H16BN3O2C_{12}H_{16}BN_3O_2, with a molecular weight of approximately 232.08 g/mol. The structure includes a pyrazolo[1,5-A]pyrazine core which is known for its potential in drug development.

Biological Activity Overview

Research has indicated that pyrazolo[1,5-A]pyrazine derivatives exhibit a range of biological activities including:

  • Antiviral Properties : Compounds in this class have shown promise as inhibitors against various viruses by targeting specific viral enzymes or host cell pathways.
  • Anticancer Activity : Some derivatives demonstrate selective cytotoxicity towards cancer cells, making them candidates for further development as anticancer agents.
  • Enzyme Inhibition : The ability to inhibit kinases such as CSNK2 has been highlighted in studies, showcasing the potential for these compounds in therapeutic applications.

Antiviral Activity

A study explored the antiviral efficacy of pyrazolo[1,5-A]pyrazine derivatives against β-coronaviruses. The findings suggested that modifications to the core structure could enhance binding affinity and selectivity towards viral targets. Notably, certain analogs demonstrated effective inhibition of viral replication in vitro ( ).

Anticancer Activity

In another investigation focusing on enzyme inhibition related to cancer pathways, derivatives of pyrazolo[1,5-A]pyrazine were tested for their ability to inhibit CSNK2A2. Compounds showed improved potency compared to previous generations of inhibitors, with some achieving up to four-fold increases in activity against specific cancer cell lines ( ).

Case Study 1: CSNK2 Inhibition

In a series of experiments aimed at developing CSNK2 inhibitors, researchers synthesized various pyrazolo[1,5-A]pyrazine derivatives. One compound exhibited an IC50 value of 50 nM against CSNK2A2 and demonstrated significant selectivity over other kinases. This selectivity is crucial for minimizing off-target effects in therapeutic applications ( ).

Case Study 2: Antiviral Efficacy

Another study evaluated the antiviral properties of a related compound against SARS-CoV-2. The compound was found to inhibit viral entry into host cells effectively. This was attributed to its ability to disrupt the interaction between viral proteins and host cell receptors ( ).

Table 1: Summary of Biological Activities

Activity TypeCompoundIC50 (nM)TargetReference
AntiviralCompound A200Viral Entry
CSNK2 InhibitionCompound B50CSNK2A2
CytotoxicityCompound C150Cancer Cell Lines

Table 2: Structure-Activity Relationship (SAR)

ModificationActivity ChangeRemarks
Dioxaborolane SubstitutionIncreased PotencyEnhances binding affinity
Nitrogen Position VariationVariable ActivityCritical for selectivity

科学的研究の応用

Inhibitors of Enzymes

One of the primary applications of this compound is as an inhibitor of specific enzymes. For instance, derivatives of pyrazolo[1,5-A]pyrazine have been studied for their ability to inhibit phosphodiesterase enzymes (PDEs). A notable study demonstrated that modifications at the 5-position of the pyrazolo core significantly improved the potency and selectivity against PDE2A, with some compounds reaching IC50 values as low as 0.61 nM .

Anticancer Activity

Research has indicated that pyrazolo[1,5-A]pyrazine derivatives exhibit anticancer properties. The incorporation of the dioxaborolane moiety has been linked to enhanced biological activity against various cancer cell lines. The mechanism often involves the inhibition of key signaling pathways that promote cancer cell proliferation and survival.

Neurological Applications

The potential for treating cognitive impairments has also been explored. Compounds based on this scaffold have shown promising results in preclinical models for enhancing cognitive function by modulating neurotransmitter systems through PDE inhibition .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the efficacy of these compounds. Studies have shown that:

  • Substituents at the 5 and 6 positions significantly alter the biological activity.
  • Methyl substitutions at certain positions have been found to increase potency dramatically.
  • The introduction of hydrophobic groups can enhance membrane permeability and bioavailability .

Case Study 1: PDE Inhibition

A series of pyrazolo[1,5-A]pyrazine derivatives were synthesized and evaluated for their inhibitory effects on PDEs. The study highlighted how specific substitutions led to enhanced selectivity and potency against PDE2A compared to other isoforms. The results are summarized in Table 1 below.

CompoundIC50 (nM)Selectivity
Compound A0.61High
Compound B1.23Moderate
Compound C3.45Low

Case Study 2: Anticancer Activity

In vitro studies on various cancer cell lines showed that certain derivatives exhibited significant cytotoxicity. For example:

  • Compound D demonstrated an IC50 of 15 µM against breast cancer cells.
  • Compound E showed promise with an IC50 of 10 µM against prostate cancer cells.

These findings suggest that further optimization could lead to effective anticancer agents.

特性

IUPAC Name

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BN3O2/c1-11(2)12(3,4)18-13(17-11)9-7-15-16-6-5-14-8-10(9)16/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBBGUUCZULKRHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C=NC=CN3N=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Obtained from 3-bromopyrazolo[1,5-a]pyrazine (Preparation 23c) following the experimental procedure as described in Preparation 27a, irradiating the reaction mixture at 100° C. for 1 h. The crude product was used without further purification in the next synthetic step.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazolo[1,5-A]pyrazine
Reactant of Route 2
Reactant of Route 2
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazolo[1,5-A]pyrazine
Reactant of Route 3
Reactant of Route 3
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazolo[1,5-A]pyrazine
Reactant of Route 4
Reactant of Route 4
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazolo[1,5-A]pyrazine
Reactant of Route 5
Reactant of Route 5
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazolo[1,5-A]pyrazine
Reactant of Route 6
Reactant of Route 6
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazolo[1,5-A]pyrazine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。